molecular formula C11H12N2O2 B2537579 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid CAS No. 780032-71-5

2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid

Cat. No. B2537579
CAS RN: 780032-71-5
M. Wt: 204.229
InChI Key: WIMRYHOZLBQVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid, also known as THQAA, is a chemical compound that has been recently studied for its potential therapeutic applications. THQAA is a derivative of quinoline, and it has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid has been found to inhibit the activation of NF-κB, which in turn leads to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid has also been found to exhibit other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid has also been found to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid is that it is relatively easy to synthesize and purify. This makes it a cost-effective compound to use in lab experiments. However, one of the limitations of 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid. One area of interest is its potential use as a therapeutic agent for inflammatory diseases. Further studies are needed to determine the optimal dosage and administration methods for 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid. Another area of interest is its potential use as a neuroprotective agent. More research is needed to fully understand its mechanism of action and to determine its potential efficacy in treating neurodegenerative diseases. Additionally, 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid may have potential applications in other areas such as cancer research and cardiovascular disease.

Synthesis Methods

The synthesis of 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid involves the reaction of 2-aminoacetic acid with 2,3-dihydroquinoline in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid. This synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of interest has been its anti-inflammatory properties. 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-(3,4-dihydro-1H-quinolin-2-ylideneamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-11(15)7-12-10-6-5-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMRYHOZLBQVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NCC(=O)O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid

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